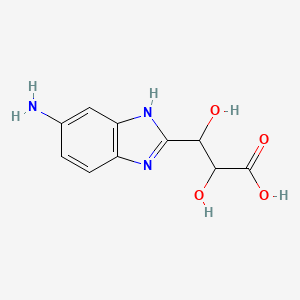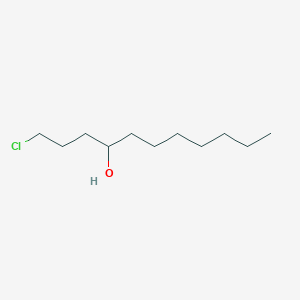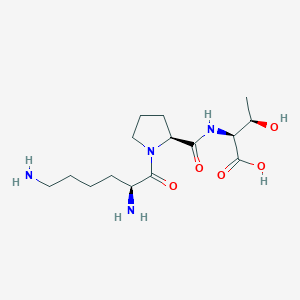![molecular formula C9H18N2O B13898117 (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)
(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(3,8-diazabicyclo[321]octan-3-yl)propan-2-ol is a chemical compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol typically involves the formation of the bicyclic structure followed by the introduction of the propan-2-ol moiety. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the bicyclic core, followed by functionalization to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, potentially modulating biological pathways. The hydroxyl group may also participate in hydrogen bonding, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol
- (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)methanol
Uniqueness
The uniqueness of (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol lies in its specific bicyclic structure and the presence of the propan-2-ol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H18N2O |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H18N2O/c1-7(12)4-11-5-8-2-3-9(6-11)10-8/h7-10,12H,2-6H2,1H3/t7-,8?,9?/m0/s1 |
InChI-Schlüssel |
QODUIPLRMQIEEB-UEJVZZJDSA-N |
Isomerische SMILES |
C[C@@H](CN1CC2CCC(C1)N2)O |
Kanonische SMILES |
CC(CN1CC2CCC(C1)N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


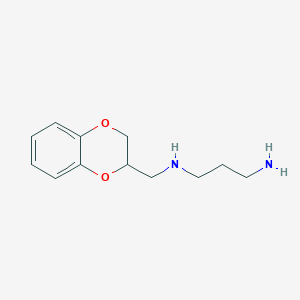
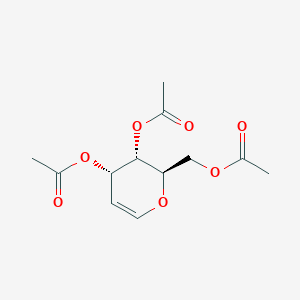
![Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate](/img/structure/B13898051.png)
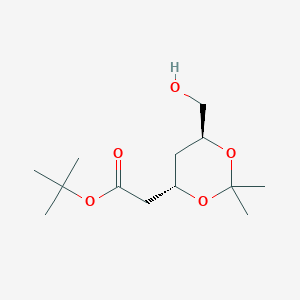


![2-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13898097.png)
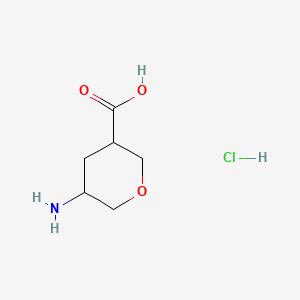
![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
